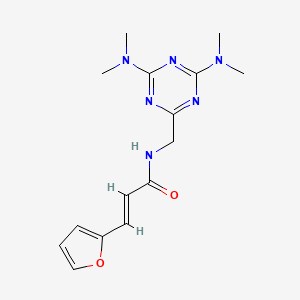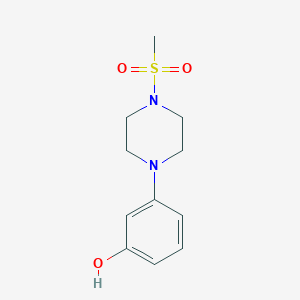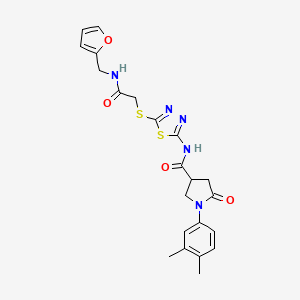![molecular formula C19H18FN9 B2443781 1-(5-Fluoropyrimidin-4-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380191-72-8](/img/structure/B2443781.png)
1-(5-Fluoropyrimidin-4-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-4-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolopyridazine core fused with pyridine and diazepane rings, and a fluoropyrimidine moiety. The presence of these diverse functional groups contributes to its potential as a versatile pharmacophore with various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-4-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:
Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids under acidic conditions.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions using fluorinated pyrimidine derivatives and appropriate nucleophiles.
Diazepane Ring Formation: The diazepane ring is formed through cyclization reactions involving diamines and suitable electrophiles under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoropyrimidin-4-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine, triazole, and pyrimidine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Halogenated reagents, nucleophiles (amines, thiols), electrophiles (alkyl halides), and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a promising candidate for drug development.
Medicine: The compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyrimidin-4-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including kinases, proteases, and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates key signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, and apoptotic pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolopyridazine core and exhibit similar biological activities.
Fluoropyrimidines: Compounds with fluoropyrimidine moieties have comparable pharmacological properties.
Diazepanes: Diazepane-containing compounds are known for their therapeutic potential in various medical applications.
Uniqueness
1-(5-Fluoropyrimidin-4-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane stands out due to its unique combination of structural features, which contribute to its diverse biological activities and potential as a versatile pharmacophore. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a promising candidate for further research and development in medicinal chemistry.
Propiedades
IUPAC Name |
6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN9/c20-15-12-22-13-23-19(15)28-9-1-8-27(10-11-28)17-3-2-16-24-25-18(29(16)26-17)14-4-6-21-7-5-14/h2-7,12-13H,1,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXZSBLRABQCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=NC=C2F)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2443704.png)
![[(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2443705.png)
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)
![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2443708.png)
![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2443711.png)



![N-(3-methoxyphenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide](/img/structure/B2443718.png)
![N-(2,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2443719.png)
![N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2443720.png)
